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Compound of Interest

Compound Name: Regorafenib Monohydrate

Cat. No.: B1662115 Get Quote

Introduction

Regorafenib Monohydrate (REG) is an oral multi-kinase inhibitor used in the treatment of

various cancers.[1] Accurate and precise quantification of the active pharmaceutical ingredient

(API) in the bulk drug is critical for ensuring quality control and dosage uniformity. This

application note describes a simple, isocratic RP-HPLC method for the determination of

Regorafenib Monohydrate. The method is validated according to the International Council for

Harmonisation (ICH) guidelines and is demonstrated to be linear, accurate, precise, and robust,

making it suitable for routine quality control analysis.[2][3][4]

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1. An isocratic

elution with a mobile phase composed of Methanol and Phosphate buffer provides a well-

resolved, symmetric peak for Regorafenib with a short run time.[5]

Table 1: Optimized Chromatographic Conditions
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Parameter Specification

Stationary Phase (Column)
Symmetry C18 (250 mm x 4.6 mm, 5 µm)
[5]

Mobile Phase
Methanol : Phosphate Buffer (pH 4.8) (70:30

v/v)[5]

Flow Rate 1.0 mL/min[5]

Detection Wavelength UV at 268 nm[5]

Injection Volume 20 µL

Column Temperature Ambient

| Run Time | ~7 minutes |

Experimental Protocols
1. Materials and Reagents

Regorafenib Monohydrate Reference Standard

Regorafenib Monohydrate Bulk Drug Sample

Methanol (HPLC Grade)

Potassium Dihydrogen Orthophosphate (AR Grade)

Orthophosphoric Acid (AR Grade)

Water (HPLC Grade)

2. Instrumentation

HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.

Chromatography data acquisition and processing software.
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Analytical balance

pH meter

Sonicator

0.45 µm membrane filters

3. Preparation of Solutions

Phosphate Buffer (pH 4.8): Dissolve an appropriate amount of Potassium Dihydrogen

Orthophosphate in HPLC grade water to achieve the desired buffer concentration. Adjust the

pH to 4.8 using dilute Orthophosphoric Acid.

Mobile Phase Preparation: Mix Methanol and the prepared Phosphate Buffer in a 70:30 (v/v)

ratio. Filter the solution through a 0.45 µm membrane filter and degas in an ultrasonic bath

for 15 minutes before use.[5]

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Regorafenib
Monohydrate reference standard and transfer it to a 25 mL volumetric flask. Dissolve and

make up to the volume with the mobile phase.[5]

Working Standard Solutions: From the stock solution, prepare a series of working standard

solutions by appropriate dilution with the mobile phase to obtain concentrations in the range

of 2-16 µg/mL.[3]

Sample Solution (Bulk Drug): Accurately weigh approximately 25 mg of the Regorafenib
Monohydrate bulk drug sample, transfer to a 25 mL volumetric flask, dissolve, and dilute to

volume with the mobile phase. Further dilute this solution with the mobile phase to obtain a

final concentration within the linear range of the method (e.g., 10 µg/mL).

4. Method Validation Protocol

The method was validated as per ICH Q2(R1) guidelines for the following parameters:[4][6]

System Suitability: Before sample analysis, the chromatographic system's performance is

verified.[7] A standard solution is injected six times, and parameters such as theoretical
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plates, tailing factor, and the relative standard deviation (%RSD) of the peak area are

calculated.[8][9]

Linearity: The linearity of the method is assessed by injecting the prepared working standard

solutions (2-16 µg/mL) in triplicate.[3] A calibration curve is constructed by plotting the mean

peak area against the concentration, and the correlation coefficient (R²) is determined.[5]

Accuracy: The accuracy is determined by the recovery method. A known amount of standard

drug is added to the pre-analyzed sample solution at three different concentration levels

(e.g., 80%, 100%, and 120%). The percentage recovery is then calculated.[4]

Precision:

Repeatability (Intra-day Precision): Six replicate injections of a single standard

concentration are made on the same day, and the %RSD is calculated.

Intermediate Precision (Inter-day Precision): The repeatability assay is performed on a

different day by a different analyst to assess the method's reproducibility.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on

the standard deviation of the response and the slope of the calibration curve.[5]

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercepts of regression lines and S is the mean

slope of the calibration curve.

Robustness: The reliability of the method is evaluated by introducing small, deliberate

variations in chromatographic conditions, such as the flow rate (±0.1 mL/min) and mobile

phase composition (±2%). The effect on the results is monitored.

Data Presentation
The quantitative results from the method validation are summarized in the following tables.

Table 2: System Suitability Parameters
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Parameter Acceptance Criteria Observed Value

Theoretical Plates (N) > 2000 ~5500

Tailing Factor (T) ≤ 2.0 ~1.2

| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.85% |

Table 3: Linearity and Range

Parameter Result

Linearity Range 2 - 16 µg/mL

Regression Equation y = 58945x + 9634[5]

| Correlation Coefficient (R²) | ≥ 0.999 |

Table 4: Accuracy (% Recovery)

Level
Amount Spiked
(µg/mL)

Amount Recovered
(µg/mL)

% Recovery

80% 8 7.92 99.0%

100% 10 10.05 100.5%

120% 12 12.14 101.2%

| Mean % Recovery | | | 100.2% |

Table 5: Precision (%RSD)

Precision Type %RSD

Repeatability (Intra-day) 0.65%

| Intermediate (Inter-day) | 0.92% |
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Table 6: LOD and LOQ

Parameter Result

Limit of Detection (LOD) 0.90 µg/mL[3]

| Limit of Quantitation (LOQ) | 2.90 µg/mL[3] |

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Note: Quantification of Regorafenib
Monohydrate in Bulk Drug by RP-HPLC]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662115#rp-hplc-method-for-quantification-of-
regorafenib-monohydrate-in-bulk-drug]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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